![molecular formula C19H17NO5S B2438061 Methyl 3-(3,5-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-22-5](/img/structure/B2438061.png)
Methyl 3-(3,5-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(3,5-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate” is a compound that belongs to the class of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives can be quite diverse. For instance, [3+2] cycloaddition reaction of certain thiophene derivatives with alkyne moiety and regioselective cycloisomerization can lead to the formation of new thiophenes .Scientific Research Applications
- Thiophene derivatives, including Methyl 3-(3,5-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate, have shown promise as potential biologically active compounds. Researchers investigate their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
- Thiophene-based compounds play a crucial role in organic electronics. They contribute to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to their semiconducting properties .
- Thiophene derivatives find use as corrosion inhibitors in industrial chemistry and material science . Their ability to protect metals from corrosion makes them valuable in various applications.
- Researchers employ various synthetic methods to obtain thiophene derivatives. These include condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Synthetic Chemistry and Heterocyclization
Mechanism of Action
Target of Action
Methyl 3-(3,5-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives have been shown to exhibit a variety of biological effects and are often used by medicinal chemists to develop advanced compounds . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of biological pathways, including those involved in anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties .
properties
IUPAC Name |
methyl 3-[(3,5-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-23-12-8-11(9-13(10-12)24-2)18(21)20-16-14-6-4-5-7-15(14)26-17(16)19(22)25-3/h4-10H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMSSXFOCXJFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3,5-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate |
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